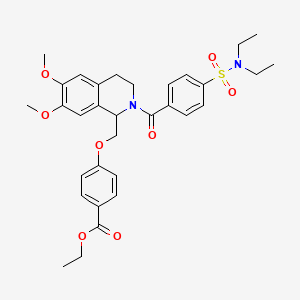
ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C32H38N2O8S and its molecular weight is 610.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound combines structural elements that are known for their pharmacological properties, particularly in the context of cancer treatment and neuropharmacology.
Chemical Structure
The compound can be broken down into its key components:
- Ethyl Benzoate : A common ester that may exhibit various biological activities.
- Tetrahydroisoquinoline Derivative : Known for its neuroactive properties.
- Sulfamoyl Group : Often associated with antibacterial and antitumor activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas based on existing research:
1. Antitumor Activity
Research indicates that compounds containing tetrahydroisoquinoline structures often display significant antitumor activity. For instance, studies on similar compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis (formation of new blood vessels that supply tumors).
A study highlighted the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives, showing that modifications can enhance their potency against various cancer cell lines .
2. Neuropharmacological Effects
Tetrahydroisoquinolines are also noted for their effects on the central nervous system. Compounds in this class have been investigated for:
- Neuroprotective effects against neurodegenerative diseases.
- Modulation of neurotransmitter systems (e.g., dopamine and serotonin pathways).
Research has shown that specific modifications to the isoquinoline structure can lead to enhanced neuroactivity, making it a promising area for drug development .
3. Antimicrobial Properties
The presence of the sulfamoyl group suggests potential antimicrobial activity. Sulfamoyl compounds are widely recognized for their antibacterial properties. Studies have indicated that similar compounds can effectively inhibit bacterial growth by interfering with folate synthesis pathways .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Tetrahydroisoquinoline Derivatives :
- Neuroprotective Effects :
- Antimicrobial Activity Investigation :
Data Tables
Properties
IUPAC Name |
ethyl 4-[[2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8S/c1-6-33(7-2)43(37,38)26-15-11-22(12-16-26)31(35)34-18-17-24-19-29(39-4)30(40-5)20-27(24)28(34)21-42-25-13-9-23(10-14-25)32(36)41-8-3/h9-16,19-20,28H,6-8,17-18,21H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKZGTSNXBIEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














